4-Methyl Estradiol-d3
CAS No.:
Cat. No.: VC0208442
Molecular Formula: C₁₉H₂₃D₃O₂
Molecular Weight: 289.43
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₉H₂₃D₃O₂ |
|---|---|
| Molecular Weight | 289.43 |
Introduction
4-Methyl Estradiol-d3 is a deuterated analog of 4-methylestradiol, a synthetic estrogen derivative. This compound incorporates three deuterium atoms at specific positions (16,16,17) to enhance metabolic stability and analytical detectability in research settings . Below is a comprehensive analysis of its properties, applications, and research significance.
Synthesis and Structural Modifications
4-Methyl Estradiol-d3 is synthesized through reductive aromatization of deuterium-labeled precursors, building on methods used for non-deuterated 4-methylestradiol . The incorporation of deuterium reduces metabolic degradation by cytochrome P450 enzymes, extending its half-life in biological systems .
Biological Activity and Pharmacokinetics
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Estrogen Receptor Interaction: Acts as an estrogen receptor (ER) agonist, though with reduced binding affinity compared to estradiol .
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Metabolic Stability: Deuterium substitution slows hepatic metabolism, making it valuable for tracing estrogenic pathways .
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Bioavailability: Enhanced stability allows for prolonged detection in plasma and tissues during pharmacokinetic studies .
Research Applications
4-Methyl Estradiol-d3 is primarily utilized in analytical and pharmacological research:
Analytical and Regulatory Status
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Purity: Commercial batches exceed 98% purity, validated via NMR and mass spectrometry .
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Storage: Stable at +4°C in inert atmospheres to prevent isotopic exchange .
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Regulatory Use: Employed as a certified reference material (CRM) in compliance with ISO 17034 standards .
Comparative Data
The deuterated form exhibits distinct properties compared to non-deuterated 4-methylestradiol:
| Property | 4-Methyl Estradiol-d3 | 4-Methylestradiol |
|---|---|---|
| Half-life | ~12 hours (in vitro) | ~6 hours (in vitro) |
| Metabolic Degradation | Reduced CYP3A4 activity | Rapid hepatic clearance |
| Detection Limit | 0.1 ng/mL (LC-MS/MS) | 1.0 ng/mL (LC-MS/MS) |
Future Directions
Ongoing studies explore its potential in:
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